Comparative In Vitro Potency of Cabamiquine Against P. falciparum Field Isolates
In a 2026 study of 26 P. falciparum field isolates from Mali, cabamiquine demonstrated consistently strong ex vivo activity with an IC50 of <10 nM across all tested isolates [1]. In contrast, the next-generation antimalarial candidate KDU691 showed only moderate activity with a median IC50 of 18-22 nM [1]. Chloroquine exhibited marked inter- and intra-site variability with IC50 values ranging from ~50 nM to 1300 nM [1].
| Evidence Dimension | Ex vivo susceptibility of P. falciparum field isolates (IC50) |
|---|---|
| Target Compound Data | <10 nM (consistently strong activity) |
| Comparator Or Baseline | KDU691: median IC50 18-22 nM (moderate activity); Chloroquine: IC50 range ~50-1300 nM |
| Quantified Difference | Cabamiquine's IC50 is at least 1.8- to 2.2-fold lower than KDU691 and up to 130-fold lower than chloroquine's highest observed values in this dataset. |
| Conditions | Ex vivo culture of 26 P. falciparum isolates from three Malian sites; fluorescence-based assays with SYBR Green I and Mitotracker dyes; 72-hour exposure. |
Why This Matters
The consistently low IC50 across genetically diverse field isolates indicates that cabamiquine maintains high potency regardless of parasite genetic background, supporting its utility in regions with heterogeneous parasite populations.
- [1] Maiga FO, Dembele L, Diakite M, et al. Plasmodium falciparum field isolates drug susceptibility in Mali. JAC Antimicrob Resist. 2026;8(1):dlag015. doi:10.1093/jacamr/dlag015. View Source
